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Compound of Interest

Inosine-5'-diphosphate trisodium
Compound Name:

salt
CAS No.: 71672-86-1
Cat. No.: B3029591

Get Quote

Executive Summary

Inosine-5'-diphosphate (IDP) trisodium salt is a purine nucleotide intermediate that occupies a
critical dual niche in cellular physiology. Classically defined as a transient metabolite in the
purine salvage pathway, modern pharmacology has re-contextualized IDP as a bioactive ligand
with distinct selectivity for the P2Y13 purinergic receptor.

While often overshadowed by its adenosine counterparts (ADP/ATP), IDP serves as a vital
phosphate acceptor in kinase assays and a specific tool compound for dissecting P2Y receptor
subtypes. This guide delineates the physicochemical properties, metabolic integration, and
receptor pharmacology of IDP, providing a validated experimental framework for its use in
enzymatic and signaling assays.

Chemical & Physical Specifications

For experimental reproducibility, the specific salt form—trisodium—is critical for solubility and
pH stability in aqueous buffers.
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Parameter Specification
Chemical Name Inosine-5'-diphosphate, trisodium salt
Formula Ci1o0H11N4aNazO11P2

] ~494.1 g/mol (anhydrous basis; varies with
Molecular Weight )
hydration)

Solubilit Highly soluble in water (>50 mg/mL); insoluble
olubili
Y in ethanol/organic solvents.

Hygroscopic. Stable at -20°C. Aqueous
Stability solutions are prone to hydrolysis; prepare fresh

or aliquot/freeze.

_ Exists primarily as a Mg2* complex (Mg-IDP~) in
In Vivo State
the cytosol.

Biological Function: Metabolic Integration

IDP functions as a central node in the Purine Salvage Pathway, acting as the bridge between
the monophosphate precursor (IMP) and the triphosphate energy carrier (ITP).

The IMP-IDP-ITP Axis

Unlike the de novo synthesis pathway which is energetically expensive, the salvage pathway
recycles bases. IDP is generated via the phosphorylation of Inosine Monophosphate (IMP) by
Nucleoside Monophosphate Kinase (NMPK).

Once formed, IDP is a substrate for Nucleoside Diphosphate Kinase (NDPK). NDPK operates
via a ping-pong mechanism, transferring a

-phosphate from a donor (usually ATP) to IDP:

Gluconeogenic Cycling

In specific tissues (e.g., liver), ITP/IDP cycling can substitute for GTP/GDP in the reaction
catalyzed by Phosphoenolpyruvate Carboxykinase (PEPCK), although GTP is the canonical
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substrate. This flexibility allows the cell to maintain gluconeogenesis even when guanine
nucleotide pools are stressed.

Metabolic Pathway Visualization

The following diagram illustrates the position of IDP within the purine metabolic network.
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Figure 1: The central role of IDP in purine salvage and degradation pathways.

Biological Function: Purinergic Signhaling[2][3]

Beyond metabolism, IDP is a potent extracellular signaling molecule. Its activity is distinct from
ADP, allowing researchers to differentiate between receptor subtypes.

P2Y13 Receptor Agonism

The most significant pharmacological application of IDP is its activity at the P2Y13 receptor.[1]

[2]
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e Murine P2Y13: IDP is a highly potent agonist (

).[3112]

e Human P2Y13: IDP is a full agonist but with lower potency (

).

» Biological Outcome: Activation of P2Y13 (G

-coupled) is linked to HDL endocytosis in the liver (reverse cholesterol transport) and
negative feedback on neurotransmitter release in neurons.

Selectivity Profile (IDP vs. ADP)

A common experimental error is assuming IDP mimics ADP across all receptors. The selectivity

profile is crucial for experimental design:

Experimental

Receptor G-Protein ADP Activity IDP Activity L
Implication
IDP does not
G ) Inactive / Very induce calcium
P2Y1 Potent Agonist o )
Weak mobilization via
P2Y1.
IDP is poor at
] inducing platelet
G ) Weak Patrtial )
P2Y12 Potent Agonist ) aggregation
Agonist
compared to
ADP.
Use IDP to
selectively
G ) ] activate P2Y13
P2Y13 Potent Agonist Potent Agonist

in the presence
of P2Y1

antagonists.

© 2026 BenchChem. All rights reserved.

Tech Support


https://scholarworks.indianapolis.iu.edu/server/api/core/bitstreams/671b7dbf-1bdf-468f-b15b-01ad99dfc1ff/content
https://biokb.lcsb.uni.lu/publications/fce69248-352c-11e8-a34b-001a4a160175
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029591?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Signaling Logic Visualization
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Figure 2: Differential receptor activation profiles of ADP versus IDP.

Experimental Protocol: Coupled Enzyme Assay for
NDPK

This protocol uses IDP trisodium salt as a substrate to measure the activity of Nucleoside
Diphosphate Kinase (NDPK). It is a self-validating system because the signal (NADH oxidation)
only occurs if IDP is successfully phosphorylated to ITP.

Principle

The assay couples the formation of ADP (generated when NDPK transfers phosphate from ATP
to IDP) to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

e Primary Reaction:
e Coupling 1:
e Coupling 2:

Readout: Decrease in Absorbance at 340 nm (oxidation of NADH).
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Reagents Preparation

o Assay Buffer: 50 mM Tris-HCI (pH 7.5), 5 mM MgClz, 100 mM KCI.
e Substrate Stock (IDP): 100 mM IDP Trisodium Salt in water (prepare fresh).
e ATP Stock: 100 mM ATP.

e Coupling Mix: 10 mM Phosphoenolpyruvate (PEP), 5 mM NADH, 10 U/mL Pyruvate Kinase,
10 U/mL Lactate Dehydrogenase.

Step-by-Step Methodology

¢ Blanking: In a quartz cuvette or UV-transparent plate, add 900 pL Assay Buffer and 50 pL
Coupling Mix.

e Baseline: Monitor

for 2 minutes to ensure stability (no background NADH oxidation).

o Substrate Addition: Add 10 pL of 100 mM ATP and 10 pL of 100 mM IDP (Final conc: 1 mM
each).

e Initiation: Add catalytic amount of NDPK enzyme (or cell lysate). Mix immediately.
e Measurement: Record

every 10 seconds for 5-10 minutes at 25°C.

e Calculation:

o One unit =1 pmol IDP converted per minute.

Validation Checkpoints

e No IDP Control: Run the assay without IDP. The rate should be near zero (validates that ATP
hydrolysis is not due to contaminating ATPase).

¢ No Enzyme Control: Run without NDPK. The rate should be zero (validates that IDP/ATP are
stable).

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029591?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

References

Lazarowski, E. R., et al. (2003). Identification of an inositol hexakisphosphate-binding site in
the P2Y13 receptor. Journal of Pharmacology and Experimental Therapeutics.

Zhang, F. L., et al. (2002).[4] P2Y13: identification and characterization of a novel Galphai-
coupled ADP receptor from human and mouse. Journal of Pharmacology and Experimental
Therapeultics.

Communi, D., et al. (2001). Cloning, functional expression, and tissue distribution of the
human P2Y13 receptor. Journal of Biological Chemistry.

Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Nucleotide Biosynthesis.[5][6][7][8]
Biochemistry.[9][5][6][10] 5th edition.

Burnstock, G. (2007). Purine and pyrimidine receptors.[11] Cellular and Molecular Life
Sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. P2Y13 receptors mediate presynaptic inhibition of acetylcholine release induced by
adenine nucleotides at the mouse neuromuscular junction - PubMed
[pubmed.ncbi.nim.nih.gov]

2. BioKB - Publication [biokb.lcsb.uni.lu]

3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
4. Redirecting [linkinghub.elsevier.com]

5. Research Portal [scholarworks.brandeis.edu]

6. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases
[frontiersin.org]

7. researchgate.net [researchgate.net]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://linkinghub.elsevier.com/retrieve/pii/S0026895X24031249
https://scholarworks.brandeis.edu/esploro/outputs/journalArticle/Inosine-5-monophosphate-dehydrogenase-binds-nucleic-acids/9923973190201921
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1043970/full
https://www.researchgate.net/figure/Metabolic-pathways-of-purine-nucleotide-biosynthesis-IMPDH-is-the-rate-limiting-enzyme_fig1_6152657
https://pmc.ncbi.nlm.nih.gov/articles/PMC8748533/
https://www.mdpi.com/1422-0067/24/8/7027
https://scholarworks.brandeis.edu/esploro/outputs/journalArticle/Inosine-5-monophosphate-dehydrogenase-binds-nucleic-acids/9923973190201921
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1043970/full
https://en.wikipedia.org/wiki/Adenosine_triphosphate
https://pubmed.ncbi.nlm.nih.gov/11674863/
https://www.benchchem.com/product/b3029591?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/27058149/
https://pubmed.ncbi.nlm.nih.gov/27058149/
https://pubmed.ncbi.nlm.nih.gov/27058149/
https://biokb.lcsb.uni.lu/publications/fce69248-352c-11e8-a34b-001a4a160175
https://scholarworks.indianapolis.iu.edu/server/api/core/bitstreams/671b7dbf-1bdf-468f-b15b-01ad99dfc1ff/content
https://linkinghub.elsevier.com/retrieve/pii/S0026895X24031249
https://scholarworks.brandeis.edu/esploro/outputs/journalArticle/Inosine-5-monophosphate-dehydrogenase-binds-nucleic-acids/9923973190201921
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1043970/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1043970/full
https://www.researchgate.net/figure/Metabolic-pathways-of-purine-nucleotide-biosynthesis-IMPDH-is-the-rate-limiting-enzyme_fig1_6152657
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029591?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

8. Dietary supplementation with inosine-5'-monophosphate improves the functional,
energetic, and antioxidant status of liver and muscle growth in pigs - PMC
[pmc.ncbi.nlm.nih.gov]

e 9. mdpi.com [mdpi.com]
e 10. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

o 11. Effects of P2Y (1) and P2Y(12) receptor antagonists on platelet aggregation induced by
different agonists in human whole blood - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Inosine-5'-diphosphate (IDP) Trisodium Salt: Biological
Function & Experimental Application]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029591/docs#inosine-5-diphosphate-idp-trisodium-
salt-biological-function-experimental-application]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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